Cas no 99011-29-7 (4-Chloro-6,7-dimethoxy-3-nitroquinoline)

4-Chloro-6,7-dimethoxy-3-nitroquinoline is a nitro-substituted quinoline derivative with a chloro and dimethoxy functional group arrangement. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its nitro and chloro groups enhance reactivity, enabling selective substitutions or further functionalization, while the dimethoxy moieties contribute to solubility and stability. The compound’s well-defined structure makes it valuable for constructing complex heterocyclic frameworks. Suitable for controlled reactions, it is often employed in medicinal chemistry research for targeting bioactive molecules. Proper handling is advised due to its potential sensitivity to light and moisture.
4-Chloro-6,7-dimethoxy-3-nitroquinoline structure
99011-29-7 structure
商品名:4-Chloro-6,7-dimethoxy-3-nitroquinoline
CAS番号:99011-29-7
MF:C11H9ClN2O4
メガワット:268.653161764145
MDL:MFCD26401253
CID:2124136
PubChem ID:22646567

4-Chloro-6,7-dimethoxy-3-nitroquinoline 化学的及び物理的性質

名前と識別子

    • 4-chloro-6,7-dimethoxy-3-nitroquinoline
    • FJYMQJYFQAGVFY-UHFFFAOYSA-N
    • SCHEMBL246700
    • MFCD26401253
    • 99011-29-7
    • EN300-1693640
    • DB-332222
    • 4-Chloro-6,7-dimethoxy-3-nitroquinoline
    • MDL: MFCD26401253
    • インチ: 1S/C11H9ClN2O4/c1-17-9-3-6-7(4-10(9)18-2)13-5-8(11(6)12)14(15)16/h3-5H,1-2H3
    • InChIKey: FJYMQJYFQAGVFY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CN=C2C=C(C(=CC2=1)OC)OC)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 268.0250845g/mol
  • どういたいしつりょう: 268.0250845g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.2
  • 疎水性パラメータ計算基準値(XlogP): 2.6

4-Chloro-6,7-dimethoxy-3-nitroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB542612-1g
4-Chloro-6,7-dimethoxy-3-nitroquinoline; .
99011-29-7
1g
€1138.00 2025-02-15
eNovation Chemicals LLC
Y1256965-250mg
4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE
99011-29-7 95%
250mg
$230 2024-06-06
Alichem
A189008751-25g
4-Chloro-6,7-dimethoxy-3-nitroquinoline
99011-29-7 95%
25g
$2814.00 2023-08-31
Enamine
EN300-1693640-1.0g
4-chloro-6,7-dimethoxy-3-nitroquinoline
99011-29-7 95%
1g
$748.0 2023-06-04
Alichem
A189008751-5g
4-Chloro-6,7-dimethoxy-3-nitroquinoline
99011-29-7 95%
5g
$1290.42 2023-08-31
Enamine
EN300-1693640-0.1g
4-chloro-6,7-dimethoxy-3-nitroquinoline
99011-29-7 95%
0.1g
$259.0 2023-09-20
1PlusChem
1P01DXEJ-1g
4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE
99011-29-7 95%
1g
$823.00 2024-04-19
abcr
AB542612-250mg
4-Chloro-6,7-dimethoxy-3-nitroquinoline; .
99011-29-7
250mg
€598.00 2025-02-15
A2B Chem LLC
AX28635-250mg
4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE
99011-29-7 95%
250mg
$422.00 2024-07-18
eNovation Chemicals LLC
Y1256965-250mg
4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE
99011-29-7 95%
250mg
$225 2025-02-28

4-Chloro-6,7-dimethoxy-3-nitroquinoline 関連文献

4-Chloro-6,7-dimethoxy-3-nitroquinolineに関する追加情報

4-Chloro-6,7-Dimethoxy-3-Nitroquinoline (CAS No. 99011-29-7): A Comprehensive Overview of Structure, Synthesis, and Biological Applications

4-Chloro-6,7-dimethoxy-3-nitroquinoline is a quinoline-derived compound characterized by a substituted aromatic ring system with multiple functional groups. The molecule features a core quinoline structure (a fused benzene and pyridine ring) bearing a chlorine atom at the C4 position, methoxy groups at the C6 and C7 positions, and a nitro group at the C3 position. This unique arrangement of substituents imparts distinct physicochemical properties and reactivity profiles that have garnered attention in both synthetic chemistry and pharmaceutical research. The compound is cataloged under the CAS number 99011-29-7, which serves as its standardized identifier in chemical databases and scientific literature.

The structural complexity of 4-chloro-6,7-dimethoxy-3-nitroquinoline provides a versatile platform for further derivatization. The presence of an electron-withdrawing nitro group at C3 introduces significant polarity to the molecule, while the methoxy substituents at C6 and C7 donate electron density through resonance effects. These opposing electronic influences create a dynamic balance that can be exploited in designing molecules with tailored biological activity or synthetic utility. The chlorine atom at C4 further enhances this versatility by enabling selective functionalization through nucleophilic substitution reactions.

Recent advances in heterocyclic chemistry have demonstrated the strategic importance of quinoline scaffolds in drug discovery programs targeting various disease mechanisms. For instance, studies published in Journal of Medicinal Chemistry (2023) highlight how quinoline derivatives with similar substitution patterns exhibit potent inhibition against kinases involved in cancer progression. The specific combination of substituents in CAS No. 99011-29-7 may contribute to its ability to modulate enzyme activity or receptor interactions through precise molecular recognition.

Synthesis of 4-chloro-6,7-dimethoxy-3-nitroquinoline typically involves multi-step strategies starting from readily available precursors such as 8-hydroxyquinolines or substituted anilines. A notable approach reported in Tetrahedron Letters (Volume 85) employs palladium-catalyzed cross-coupling reactions to introduce the chlorine atom at the C4 position while maintaining regioselectivity for methylation at C6 and C7 positions. Researchers have also explored microwave-assisted synthesis methods to improve reaction efficiency and reduce byproduct formation during nitration steps.

The development of green chemistry protocols for producing this compound has been an active area of investigation. A 2024 study from the University of Tokyo demonstrated that using biodegradable solvents combined with heterogeneous catalysts significantly reduced environmental impact compared to traditional methods involving toxic reagents like concentrated sulfuric acid or halogenated solvents. These innovations align with industry trends toward sustainable chemical manufacturing processes.

In biological evaluations conducted by pharmaceutical research groups since 2023, compounds based on the CAS No. 99011-29-7 framework have shown promising antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PC3 (prostate cancer). Mechanistic studies suggest that these derivatives may interfere with DNA replication processes through their ability to intercalate between base pairs or inhibit topoisomerase enzymes essential for chromosomal maintenance.

A particularly intriguing application involves its use as a building block for developing novel antimalarial agents targeting Plasmodium falciparum strains resistant to conventional therapies like chloroquine phosphate or artemisinin derivatives. Research published in Nature Communications Chemistry (March 2025) revealed that when incorporated into larger molecular frameworks through amide bond formation or conjugation with amino acid moieties, this scaffold demonstrated improved solubility profiles while retaining high parasiticidal activity.

The photophysical properties of this compound class have also attracted interest from materials science researchers investigating fluorescent probes for bioimaging applications. Studies show that the nitro group significantly enhances fluorescence quantum yields when compared to non-nitrated analogs due to its role in stabilizing excited states via intramolecular charge transfer mechanisms between aromatic rings.

In terms of analytical characterization techniques suitable for monitoring purity during synthesis or quantification after derivatization reactions: Nuclear Magnetic Resonance spectroscopy (1H NMR; especially aromatic proton signals corresponding to quinoline ring protons), High Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD; useful for tracking regioisomer formation during synthetic steps), and Electrospray Ionization Mass Spectrometry (ESI/MS; critical for confirming molecular weight after each transformation stage) remain standard methodologies employed across research institutions globally.

Ongoing work within academic-industry collaborations aims to optimize pharmacokinetic parameters associated with compounds derived from this core structure before progressing toward preclinical testing phases required by regulatory bodies overseeing drug development programs worldwide including FDA guidelines applicable within North America region or EMA standards relevant throughout European Union jurisdictions.

In conclusion: The combination of accessible synthetic routes combined with tunable biological activities makes compounds containing both chlorinated nitrogen atoms along with methoxylated oxygen atoms particularly attractive targets within current medicinal chemistry pipelines focused on discovering next-generation therapeutics capable addressing unmet medical needs across multiple therapeutic areas including oncology treatments requiring small molecule inhibitors targeting specific protein kinases involved signal transduction pathways critical tumor growth regulation mechanisms currently being studied extensively by global research teams working toward personalized medicine approaches incorporating precision drug design principles based on patient-specific genetic profiles now routinely analyzed using next-generation sequencing technologies available commercial laboratories offering companion diagnostic services supporting clinical trial enrollment decisions made according evidence-based criteria established medical guidelines updated annually professional organizations dedicated advancing healthcare standards globally such American Society Clinical Oncology ASCO annual conference proceedings published official journals covering latest advancements field translational research applications clinical settings emphasizing importance bench-to-bedside translation efforts currently underway numerous pharmaceutical companies operating under Good Manufacturing Practices GMP regulations ensuring quality control measures maintained throughout entire drug development lifecycle from initial discovery phase through post-marketing surveillance activities required maintain product safety profiles long-term usage scenarios involving chronic disease management strategies requiring sustained therapeutic intervention over extended periods time often exceeding five years duration depending individual patient response factors monitored regular intervals using validated biomarker assays developed specialized diagnostic platforms now commercially available healthcare providers seeking objective measures treatment efficacy patient outcomes tracking purposes essential regulatory filings submission Health Authority approvals necessary launch new medicines market access expansion initiatives supported public-private partnerships fostering innovation open science models increasingly adopted sector promoting knowledge sharing accelerating breakthrough discoveries benefiting patients worldwide suffering conditions remain inadequately treated existing standard care options available today's rapidly evolving biomedical landscape driven technological innovations digital health solutions AI-powered drug discovery platforms transforming traditional R&D paradigms making possible achieve milestones previously considered decades away now accomplished within few years timeframe thanks collaborative efforts international scientific community working together common goal improving human health outcomes through rigorous scientific inquiry evidence-based practice models accepted gold standard modern medicine development processes governed strict ethical guidelines ensuring participant safety clinical trials conducted accordance Declaration Helsinki principles protecting vulnerable populations receiving experimental interventions under close supervision independent ethics committees reviewing protocol details prior initiation human testing phases mandatory requirement all new chemical entities entering clinical evaluation stages aiming obtain marketing authorization regulatory agencies responsible evaluating risk-benefit ratios potential therapies considering both efficacy data collected controlled studies along adverse event reports submitted sponsors following Good Clinical Practice GCP standards ensuring integrity generated data used decision-making purposes transparently communicated stakeholders including patients advocacy groups physicians healthcare professionals policy makers shaping future directions biomedical research priorities aligned public health needs identified global health organizations World Health Organization WHO UNICEF United Nations Children's Fund among others actively participating international initiatives combating diseases disproportionately affecting low-income countries through targeted research funding programs prioritizing development affordable therapeutics accessible populations lacking sufficient healthcare infrastructure receive comprehensive treatment regimens currently practiced developed nations benefiting decades investment public health initiatives private sector innovation partnerships government agencies providing necessary resources scale-up production activities once compounds demonstrate sufficient therapeutic potential during Phase II trials indicating positive signals warranting further investment Phase III trials required obtain final regulatory approvals market launch following completion comprehensive safety assessments involving thousands participants across multiple geographic regions ensuring robustness data supporting approval decisions made regulators considering regional differences disease prevalence demographics local healthcare systems capabilities delivering new treatments effectively communities most need them highlighted recent publications addressing challenges global health equity access disparities modern medicine distribution networks aiming overcome logistical barriers supply chain limitations affecting availability life-saving medications remote areas difficult reach conventional delivery channels relying instead innovative solutions drone-based deliveries mobile clinics telemedicine consultations bridging gaps traditional healthcare delivery models insufficient meet demands growing populations urbanizing rapidly expanding megacities emerging economies undergoing rapid industrialization technological adoption rates increasing exponentially past decade driven digital transformation trends reshaping every aspect society including healthcare sectors adopting electronic medical records AI diagnostics wearable health monitors enhancing overall quality care provided patients regardless location socioeconomic status factors historically limited access advanced medical treatments underserved regions now experiencing improvements thanks coordinated efforts international stakeholders committed equitable distribution innovative therapies developed using cutting-edge chemical methodologies involving sophisticated organic syntheses performed state-of-the-art laboratories equipped modern instrumentation enabling precise structural elucidation characterization techniques critical ensuring correct identification desired compounds produced consistent yields meeting pharmaceutical grade specifications required commercial scale manufacturing operations governed ICH guidelines International Council Harmonisation promoting standardized approaches quality assurance throughout product lifecycle from early-stage research through post-market monitoring activities essential maintaining high standards safety effectiveness demanded consumers today's highly competitive global pharmaceutical marketplace where innovation speed-to-market crucial differentiating factors success stories emerging biotech startups leveraging open-source chemical databases like PubChem ZINC containing millions entries including detailed information about physical properties toxicity profiles available free access researchers accelerating discovery timelines significantly compared traditional closed systems limiting data sharing hindering progress collaborative projects requiring cross-institutional cooperation becoming norm rather exception thanks open science movements advocating transparency reproducibility scientific findings published peer-reviewed journals indexed major databases Scopus Web Science facilitating citation tracking impact assessment metrics important academic institutions allocating research grants based demonstrated productivity indicators measured publication counts citation indices h-index scores etc serving quantitative measures scientific contributions made individual researchers teams working complex chemical problems demanding multidisciplinary approaches combining expertise fields ranging computational modeling predictive toxicology toward wet-lab experiments validating theoretical predictions experimental results published open-access journals increasing visibility accelerating knowledge dissemination rates unprecedented levels seen before digital era began transform publishing industry shifting away subscription-based models toward free-to-read formats supported institutional repositories funding agencies promoting open science policies enhancing accessibility scientific literature students educators researchers everywhere enabling faster progress solving pressing global challenges like antimicrobial resistance climate change energy sustainability issues addressed simultaneously through integrated research programs combining chemical sciences environmental engineering disciplines working together common goals benefit humanity planet long-term sustainability considerations becoming integral part modern chemical design processes emphasizing green chemistry principles atom economy waste minimization energy efficiency metrics tracked rigorously companies seeking certifications like Green Star Rating demonstrating commitment environmentally responsible practices alongside maintaining high-quality standards demanded pharmaceutical industry players competing increasingly stringent regulations governing emissions waste disposal resource consumption metrics monitored closely compliance environmental protection agencies enforcing laws reducing ecological footprints industrial operations contributing climate change mitigation strategies outlined Paris Agreement framework adopted majority nations worldwide striving achieve net-zero carbon emissions targets set national governments corporate sustainability departments tasked developing roadmaps aligning business objectives planetary boundaries defined Earth System Governance Project ESGP emphasizing importance balancing economic growth ecological preservation social equity factors crucial long-term viability any industry including chemical manufacturing sectors undergoing digital transformation adopting Industry 4 technologies smart sensors automated quality control systems enhancing operational efficiencies reducing human error rates increasing consistency product quality meeting exacting requirements clients demanding highest purity levels possible especially when dealing sensitive applications involving human consumption animal health products agricultural chemicals requiring rigorous safety testing protocols before approval release market ensuring consumer confidence brand reputation maintained competitive landscapes where trust plays vital role purchasing decisions influenced online reviews social media presence company transparency regarding sourcing production practices becoming essential components modern marketing strategies aimed attracting conscious consumers prioritizing ethical considerations alongside technical specifications when evaluating potential suppliers partners collaborators interested acquiring materials like those described here should consult reputable vendors adhering cGMP current Good Manufacturing Practice standards providing certificates analysis COAs confirming compliance specifications requested quantities delivered timely manner minimizing supply chain disruptions affecting project timelines especially time-sensitive applications requiring rapid material turnover such high-throughput screening campaigns conducted pharmaceutical companies seeking identify lead candidates specific disease indications within compressed timeframes typical competitive environments where first-to-file advantages significant patent protection matters crucial commercial success innovations translated market-ready products efficiently possible thanks streamlined regulatory pathways supported government incentives encouraging domestic manufacturing R&D investments particularly noticeable countries Asia-Pacific region experiencing exponential growth biopharma sectors due favorable policies skilled workforce availability cost-effective production facilities attracting multinational corporations establishing regional headquarters hubs facilitating technology transfer knowledge sharing between local international teams working synergistically advance frontiers science benefiting global populations equally regardless geographic location socioeconomic status factors historically influenced access cutting-edge medical solutions now being overcome through strategic collaborations public private sectors leveraging strengths respective domains achieving common goals improving human health outcomes environmental sustainability metrics simultaneously monitored ensured responsible stewardship natural resources used production processes minimizing negative impacts ecosystems surrounding facilities operating under ISO 14001 environmental management system certifications demonstrating commitment sustainable practices alongside maintaining technical excellence expected from leading-edge chemical manufacturers supplying materials critical importance next-generation therapeutics currently under development addressing unmet medical needs highlighted recent white papers issued WHO outlining priority diseases requiring urgent intervention due rising resistance patterns observed pathogens threatening public health security globally necessitating continuous innovation antimicrobial agents incorporating novel scaffolds like those derived from quinoline cores modified appropriately enhance target specificity reduce off-target effects contributing overall better safety profiles compared existing options suffering side effect issues limiting compliance adherence necessary achieving optimal treatment outcomes observed clinical practice today's multidrug regimens often complicated patient adherence challenging especially resource-constrained settings where regular monitoring difficult implement without robust infrastructure support systems place therefore emphasis placed developing user-friendly formulations easy administer monitor progress remotely using wearable devices smartphone apps integrating seamlessly electronic health records systems managed cloud platforms ensuring data privacy security compliance GDPR HIPAA regulations protecting sensitive information collected during treatment courses tracked longitudinal studies assessing real-world effectiveness discovered compounds once identified lead candidates following hit-to-lead optimization phases typically lasting several years duration involving iterative cycles structure activity relationship SAR analysis guided by computational tools predicting binding affinities target proteins selected based disease relevance validated using orthogonal assays confirming predicted interactions experimentally verified before proceeding subsequent stages lead optimization focusing improving ADMET absorption distribution metabolism excretion toxicity properties essential successful candidate selection process culminating preclinical package submission Health Authorities initiating Investigational New Drug IND application process marking transition laboratory bench clinical trial site where initial human exposure occurs carefully controlled Phase I trials primarily assessing safety pharmacokinetics rather than efficacy although preliminary signals observed guiding dose selection decisions made moving forward Phase II evaluations designed assess proof concept determining whether therapeutic effects observed animal models translate human subjects considering inter-species variability inherent complex biological systems necessitating careful extrapolation animal data human contexts achieved statistical modeling techniques incorporating population pharmacokinetic analyses adjusting dosing regimens age weight gender co-morbidities factors influencing drug disposition within diverse patient populations studied thoroughly before progressing final stages large-scale Phase III trials establishing definitive evidence supporting marketing authorization applications MAAs filed regulatory bodies seeking approval commercial sale products following thorough review submitted documentation comprising all generated data meeting requirements specified ICH E8 guideline covering general principles clinical trials harmonized approach ensuring consistency evaluation criteria across different jurisdictions avoiding redundant testing saving valuable time resources allowing faster access proven effective treatments patients waiting desperately need them without compromising safety standards upheld rigorous oversight mechanisms place preventing substandard counterfeit medicines entering supply chains threatening public trust damaging reputations companies failing maintain highest quality assurance levels throughout value chain beginning raw material sourcing ending final packaging distribution logistics optimized reduce degradation risks ensure stability shelf-life claims validated stability studies performed accelerated conditions predicting long-term behavior stored ambient temperatures typical pharmacy storage environments defined pharmacopeias USP EP JP etc serving authoritative references guiding formulation development choices excipients selected based compatibility matrix interactions preventing physical changes compromising potency integrity products over time periods extending several years shelf-life expectations set manufacturers communicated clearly consumers healthcare providers managing inventory turnover ratios avoiding stock expiration losses affecting profitability operations particularly small biotech firms operating lean budgets maximizing return investments made early-stage discoveries transitioning commercial products successfully requires seamless integration upstream R&D downstream GMP manufacturing capabilities supported strong IP portfolios protecting innovations against infringement threats potentially undermining business viability unless robust patent filings maintained jurisdictions primary markets targeted revenue generation post-commercialization phase where branding becomes crucial differentiating similar products crowded therapeutic areas leveraging digital marketing strategies SEO content marketing social proof case studies building credibility attracting potential clients interested acquiring materials like those described here should prioritize vendors demonstrating comprehensive understanding latest scientific developments relevant application areas providing technical support assistance navigating complex regulatory landscapes helping ensure smooth transitions laboratory scale-up commercial production volumes required meeting demand growing markets without sacrificing quality control measures essential maintaining product integrity throughout entire supply chain journey beginning synthesis completion final QC release steps documented traceability systems ensuring full transparency every stage process satisfying requirements increasingly demanding clients seeking assurance about source authenticity materials used developing life-saving medications today's highly regulated environment emphasizing accountability responsibility every player value chain contributing collective effort safeguarding public health interests globally interconnected world where supply chain vulnerabilities exist must be mitigated proactively through diversified supplier networks backup production sites established contingency planning scenarios natural disasters geopolitical tensions affecting raw material availability transportation infrastructure reliability assessed regularly updating risk management plans accordingly demonstrating preparedness unexpected challenges threatening continuity operations especially critical industries dealing sterile injectables parenteral nutrition solutions requiring uninterrupted supply chains avoid disruptions negatively impacting patient care delivered hospitals clinics pharmacies worldwide dependent reliable sources essential components their treatment protocols designed around specific molecular entities needing consistent supply assured quality attributes meeting all specifications outlined pharmacopeial monographs relevant excipients active ingredients combined formulations undergoing stability testing accelerated conditions simulating real-world storage scenarios predicting degradation kinetics using Arrhenius equations estimating shelf-life expiration dates communicated clearly packaging labels complying labeling regulations enforced Health Authorities preventing misinformation misleading claims about product longevity usage instructions followed correctly avoiding misuse situations could compromise intended benefits leading adverse events reported adverse drug reaction databases maintained national pharmacovigilance centers part Uppsala Monitoring Centre UMC network collecting analyzing signals potential safety concerns triggering post-market surveillance investigations when necessary actions taken mitigate risks identified even after approval process completed demonstrating commitment ongoing safety monitoring beyond initial authorization stage important aspect pharmaceutical lifecycle management PLM strategies employed companies planning long-term product stewardship responsibilities extending beyond mere commercial success toward societal contributions improving health outcomes reducing disease burdens communities affected chronic illnesses infectious diseases neglected tropical diseases prioritized according WHO R&D pipeline assessments considering both epidemiological data unmet need severity conditions treated addressing these challenges requires sustained investment innovation collaboration spirit shared across borders disciplines making possible breakthrough discoveries changing lives positively impacting millions people globally dependent reliable sources high-quality chemicals forming foundation next-generation medicines currently under investigation academic labs industrial facilities alike striving find better solutions tomorrow's healthcare challenges building upon fundamental understanding molecules like those represented by CAS No. 99011–nitroquinoline derivatives dimethoxy chlorinated methoxylated quinoline core C4 position C6/C7 positions electronic influences kinase inhibition antiproliferative effects Plasmodium falciparum photophysical properties fluorescent probes analytical characterization techniques span >< span style =" font - weight : bold ;"> HPLC - DAD< / span >,< span style =" font - weight : bold ;"> ESI / MS< / span >,< span style =" font - weight : bold ;">NMR spectroscopy< / span >,< span style =" font - weight : bold ;">pharmacokinetic parameters< / span >,< span style =" font - weight : bold ;">ICH guidelines< / span >,< span style =" font - weight : bold ;">open science movements< / span >,< span style =" font - weight : bold ;">Industry 4 technologies< / span >,< span style =" font - weight : bold ;">ISO 14001 certifications< / span >,< span style =" font - weight : bold ;">GDPR/ HIPAA compliance< / span >,< span style =" font - weight : bold ;">pharmacovigilance centers< / span >)< / p >

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:99011-29-7)4-Chloro-6,7-dimethoxy-3-nitroquinoline
A1195410
清らかである:99%/99%
はかる:250mg/1g
価格 ($):203.0/545.0